molecular formula C15H22N2O4S B1662111 Hydroxyhexamide CAS No. 3168-01-2

Hydroxyhexamide

Cat. No. B1662111
CAS RN: 3168-01-2
M. Wt: 326.4 g/mol
InChI Key: VQDAEOYLIBGCHE-UHFFFAOYSA-N
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Description

Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide, used as a hypoglycemic agent . It is a weakly acidic compound and can undergo esterification and acylamidation reactions .


Synthesis Analysis

The enantioselective hydrolysis of (±)-4-(1-acetoxyethyl)-N-(cyclohexylcarbamoyl)-benzenesulfonamides with lipase Amano P from Pseudomonas sp. in a water-saturated solvent gave ®-4-(1-hydroxyethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of Hydroxyhexamide is C15H22N2O4S. Its average mass is 326.411 Da and its monoisotopic mass is 326.130035 Da .


Chemical Reactions Analysis

Hydroxyhexamide is a weakly acidic compound that can undergo esterification and acylamidation reactions .


Physical And Chemical Properties Analysis

Hydroxyhexamide is a colorless to pale yellow solid. It is soluble in water and most organic solvents. Its melting point ranges between 110-115°C, and it has a pH value of approximately 6-8 under neutral conditions .

Scientific Research Applications

Hypoglycemic Agent

Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide, which is used as a hypoglycemic agent . Hypoglycemic agents are medications used in the treatment of diabetes mellitus to lower blood sugar levels.

Metabolite Study in Diabetes Research

Hydroxyhexamide has been used in the study of metabolism in both normal and diabetic subjects . The metabolism of Acetohexamide, the parent drug of Hydroxyhexamide, was studied using isotopic dilution analysis (IDA). This research provided valuable insights into the pharmacokinetics of Acetohexamide and Hydroxyhexamide in the human body .

Pharmacokinetic Research

Hydroxyhexamide has been used in pharmacokinetic research. For instance, a study was conducted to understand the comparative pharmacokinetics of Acetohexamide and its metabolite, Hydroxyhexamide, in laboratory animals . Another study focused on the interconversion model analysis for Acetohexamide and Hydroxyhexamide in rats .

Sex-dependent Pharmacokinetic Study

Research has been conducted to understand the sex-dependent pharmacokinetics of Hydroxyhexamide in rats . This kind of research can provide valuable insights into how gender differences may affect the metabolism and efficacy of drugs.

Mechanism of Action

Target of Action

Hydroxyhexamide is a pharmacologically active metabolite of Acetohexamide . The primary target of Hydroxyhexamide is the ATP-dependent K+ channel on the cell membrane of pancreatic beta cells . These channels play a crucial role in maintaining the resting membrane potential and regulating insulin secretion .

Mode of Action

Hydroxyhexamide, like other sulfonylureas, binds to the ATP-dependent K+ channels on the pancreatic beta cells . This binding inhibits a tonic, hyperpolarizing outflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels, leading to an influx of calcium ions, which triggers the release of insulin granules .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyhexamide is the insulin signaling pathway. By stimulating the pancreatic beta cells to secrete insulin, Hydroxyhexamide enhances the body’s ability to use insulin efficiently . This results in a decrease in blood glucose levels, which is beneficial for managing diabetes mellitus type 2 .

Pharmacokinetics

The pharmacokinetic profile of Hydroxyhexamide has been studied in rats . It was found that Hydroxyhexamide is eliminated more rapidly from plasma in males than in females . A significant sex difference was observed in the pharmacokinetic parameters of Hydroxyhexamide in rats

Action Environment

The action, efficacy, and stability of Hydroxyhexamide can be influenced by various environmental factors. For instance, the co-administration of certain drugs can significantly decrease the plasma clearance of Hydroxyhexamide in male rats . Furthermore, the sex-dependent pharmacokinetics of Hydroxyhexamide in rats is thought to be mediated through the male-specific hydroxylation of the cyclohexyl ring catalyzed by a major cytochrome p450 (CYP) isoform (CYP2C11) . The detailed mechanism remains to be elucidated .

Safety and Hazards

Hydroxyhexamide is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDAEOYLIBGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953633
Record name N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyhexamide

CAS RN

3168-01-2
Record name Hydroxyhexamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Cyclohexylamino)carbonyl]-4-(1-hydroxyethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYHEXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3F26TZ9HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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